6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
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Overview
Description
6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a synthetic compound that belongs to the class of oxazinoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, fused with an oxazine ring and substituted with a chloro group and a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Oxazine Ring: The oxazine ring can be introduced by reacting the quinoline derivative with an appropriate aldehyde and an amine under acidic or basic conditions.
Substitution Reactions: The chloro and phenylethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxazine ring to an amine or alcohol derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the ubiquinone synthesis pathway in Trypanosoma cruzi by targeting the enzyme COQ7 . This inhibition leads to a shortage of ubiquinone, disrupting the respiratory chain and redox balance in the parasite, ultimately causing its death.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline: This compound has a similar structure but with a cyclohexenyl group instead of a phenylethyl group.
Other Oxazinoquinoline Derivatives: Various derivatives with different substituents on the quinoline or oxazine rings.
Uniqueness
6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit the ubiquinone synthesis pathway in Trypanosoma cruzi highlights its potential as a therapeutic agent for Chagas disease .
Properties
IUPAC Name |
6-chloro-3-(1-phenylethyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-13(14-6-3-2-4-7-14)22-11-15-10-17(20)16-8-5-9-21-18(16)19(15)23-12-22/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZVAYMCVZZHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=CC(=C4C=CC=NC4=C3OC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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